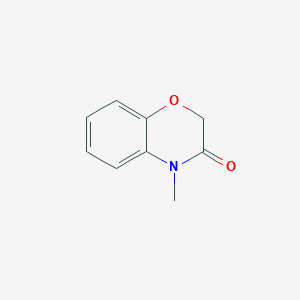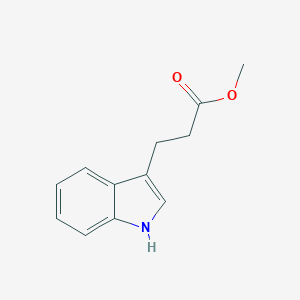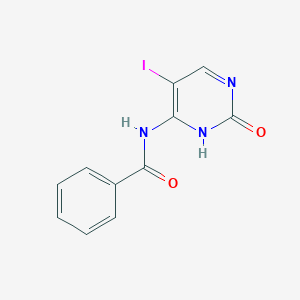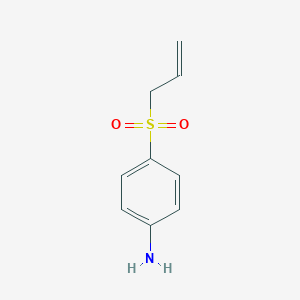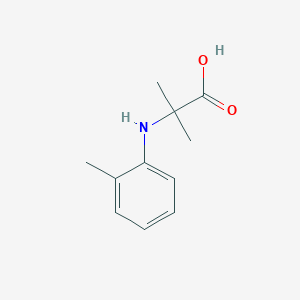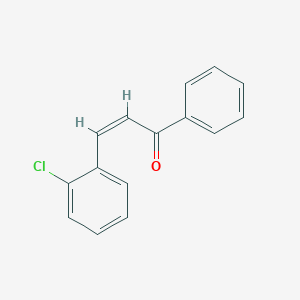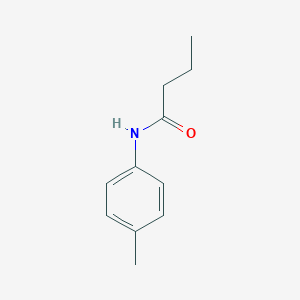
N-(4-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)butanamide, also known as 4-Methyl-2-phenylbutanamide (MPBD), is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its euphoric and stimulating effects. MPBD has gained attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
MPBD acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. By increasing the levels of dopamine, MPBD may help to alleviate the symptoms of neurological disorders such as Parkinson's disease.
Biochemische Und Physiologische Effekte
MPBD has been found to have a number of biochemical and physiological effects. Studies have shown that MPBD increases the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, MPBD has been found to increase heart rate and blood pressure, which may contribute to its stimulating effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPBD has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MPBD has been found to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to the use of MPBD in lab experiments. It is a psychoactive substance that may have unpredictable effects on test subjects, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on MPBD. One area of interest is the development of MPBD-based drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPBD, as well as its potential side effects. Finally, there is a need for more research on the long-term effects of MPBD use, particularly in the context of recreational use.
Synthesemethoden
MPBD can be synthesized through a multistep process involving the condensation of 4-methylpropiophenone with nitroethane, followed by reduction and reductive amination. The final product is obtained as a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
MPBD has been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MPBD acts as a dopamine reuptake inhibitor, which may help to alleviate the symptoms of Parkinson's disease. Additionally, MPBD has been found to have neuroprotective effects, which may help to prevent the progression of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
20172-29-6 |
|---|---|
Produktname |
N-(4-methylphenyl)butanamide |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-4-11(13)12-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
KQPVRCMWSSRUKH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



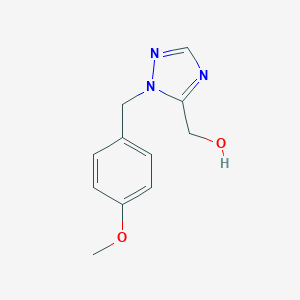
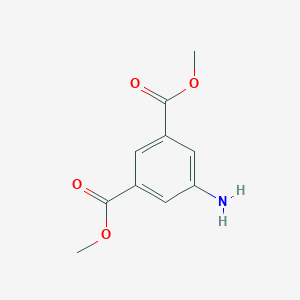
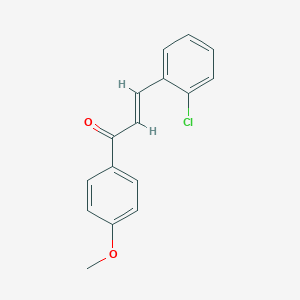
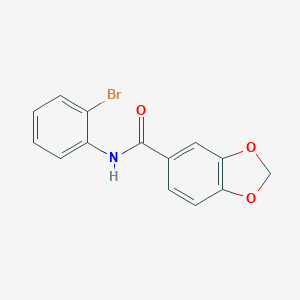
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
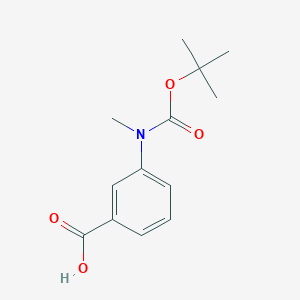

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)
